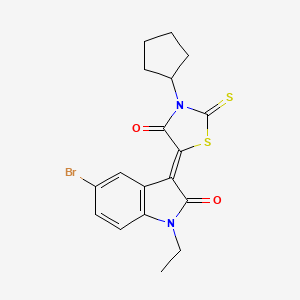

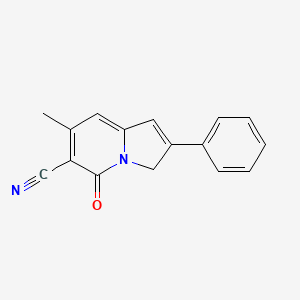

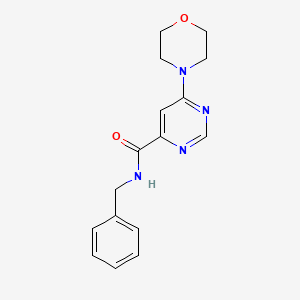

![molecular formula C20H20N4O5S3 B2516302 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-69-1](/img/structure/B2516302.png)

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmaceutical applications. The structure suggests the presence of multiple heterocyclic components, including furan, thiadiazole, and tetrahydrobenzo[b]thiophene moieties, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, showing that the furylthiadiazole fragment can be retained during transformations . Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate has been reacted with benzoylacetonitrile to yield a product that can further react to form fused thiophene derivatives . These studies indicate that the compound could potentially be synthesized through similar pathways involving strategic reactions with nucleophiles and diazo compounds.

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrahydrobenzo[b]thiophene core, which is a common scaffold in medicinal chemistry due to its stability and versatility. The presence of a 1,3,4-thiadiazol-2-yl moiety suggests additional rings that are fused or linked to the core structure, contributing to the compound's potential for diverse chemical reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been extensively studied. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been shown to undergo substitution reactions with various nucleophiles, including O-, S-, N-, and P-nucleophiles, while retaining the furylthiadiazole fragment . Additionally, the reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards different chemical reagents has been explored, leading to the synthesis of pyrazoles, pyridazines, and pyrimidines . These studies suggest that the compound of interest may also exhibit a wide range of reactivity with different nucleophiles, potentially leading to a variety of derivatives with pharmaceutical relevance.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods, including IR, ^1H NMR, and MS spectra . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their physical properties, such as solubility and stability, which are important for their potential pharmaceutical applications. Additionally, the anti-rheumatic potential of a structurally related compound has been evaluated, indicating that such compounds may have significant biological activities .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds have been a subject of interest due to their unique structural features and potential applications in chemical synthesis. Studies have explored the reactivity of these compounds, particularly in the context of cyclization reactions and interactions with nucleophiles. For instance, the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines has been investigated, showcasing the compound's potential in generating diverse chemical structures (Shipilovskikh & Rubtsov, 2014). Additionally, reactions of similar compounds with O-, S-, N-, and P-nucleophiles have been studied, demonstrating the versatility of these molecules in chemical transformations (Maadadi, Pevzner, & Petrov, 2016).

Anticancer and Antimicrobial Activities

The potential of these compounds in pharmacology has also been explored, particularly their anticancer and antimicrobial properties. For example, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the synthesis and characterization of derivatives and their evaluation for antimicrobial and antioxidant activities have been reported, highlighting the potential of these compounds in treating infections and oxidative stress (Raghavendra et al., 2016).

Anti-inflammatory Properties

Research has also delved into the anti-inflammatory properties of related benzo[b]thiophene derivatives. A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents has been reported, indicating significant potential in developing new therapeutic agents for inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S3/c1-2-28-18(27)15-11-6-3-4-8-13(11)31-17(15)21-14(25)10-30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9H,2-4,6,8,10H2,1H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNNFRSOJPLYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

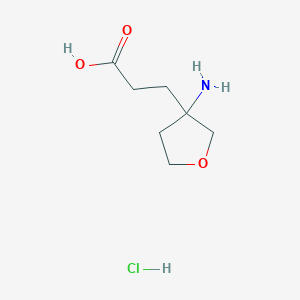

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2516221.png)

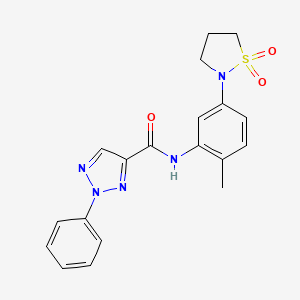

![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)

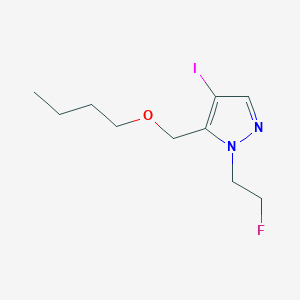

![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)